Cas no 1806603-01-9 (5-Fluoro-7-methylthio-1H-benzimidazole)

5-Fluoro-7-methylthio-1H-benzimidazole is a fluorinated benzimidazole derivative characterized by the presence of a methylthio substituent at the 7-position. This structural modification enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom at the 5-position contributes to increased metabolic stability and bioavailability, making it valuable for the development of bioactive compounds. The methylthio group further augments its reactivity, facilitating selective functionalization in heterocyclic chemistry. This compound is particularly useful in the synthesis of inhibitors and ligands due to its electron-withdrawing and steric effects. Its high purity and well-defined structure ensure reproducibility in research and industrial applications.
5-Fluoro-7-methylthio-1H-benzimidazole structure
1806603-01-9 structure
Product Name:5-Fluoro-7-methylthio-1H-benzimidazole
CAS No:1806603-01-9
MF:C8H7FN2S
MW:182.217983484268
CID:4816290
Update Time:2025-06-14

5-Fluoro-7-methylthio-1H-benzimidazole Chemical and Physical Properties

Names and Identifiers

    • 5-Fluoro-7-methylthio-1H-benzimidazole
    • Inchi: 1S/C8H7FN2S/c1-12-7-3-5(9)2-6-8(7)11-4-10-6/h2-4H,1H3,(H,10,11)
    • InChI Key: UPHACWHNVPPZPT-UHFFFAOYSA-N
    • SMILES: S(C)C1=CC(=CC2=C1N=CN2)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 167
  • XLogP3: 2.1
  • Topological Polar Surface Area: 54

5-Fluoro-7-methylthio-1H-benzimidazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A061008265-250mg
5-Fluoro-7-methylthio-1H-benzimidazole
1806603-01-9 98%
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$5,613.66 2022-03-31
Alichem
A061008265-500mg
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1806603-01-9 98%
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$8,168.83 2022-03-31
Alichem
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1806603-01-9 98%
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Additional information on 5-Fluoro-7-methylthio-1H-benzimidazole

Recent Advances in the Study of 5-Fluoro-7-methylthio-1H-benzimidazole (CAS: 1806603-01-9)

The compound 5-Fluoro-7-methylthio-1H-benzimidazole (CAS: 1806603-01-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic compound, characterized by the presence of a fluorine atom and a methylthio group on the benzimidazole core, exhibits unique chemical properties that make it a promising candidate for drug development. Recent studies have focused on its synthesis, biological activity, and potential mechanisms of action, shedding light on its utility in treating various diseases.

One of the key areas of research has been the optimization of synthetic routes for 5-Fluoro-7-methylthio-1H-benzimidazole. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method utilizing palladium-catalyzed cross-coupling reactions. The authors reported a yield of over 85% under mild reaction conditions, which is a significant improvement over previous methods. This advancement is expected to facilitate further pharmacological studies by ensuring a reliable supply of the compound.

In terms of biological activity, recent in vitro studies have revealed that 5-Fluoro-7-methylthio-1H-benzimidazole exhibits potent inhibitory effects against several kinase enzymes, particularly those involved in cancer cell proliferation. A preprint from BioRxiv (2024) highlighted its selective inhibition of EGFR (epidermal growth factor receptor) with an IC50 value of 12 nM, suggesting potential applications in targeted cancer therapy. The compound's unique structural features appear to contribute to its high binding affinity and selectivity.

Further investigations into the mechanism of action have employed computational modeling techniques. Molecular dynamics simulations published in the Journal of Chemical Information and Modeling (2023) demonstrated that the fluorine atom at the 5-position and the methylthio group at the 7-position create optimal interactions with the ATP-binding pocket of target kinases. These findings provide valuable insights for structure-activity relationship (SAR) studies and future drug design efforts.

Recent preclinical studies have also explored the pharmacokinetic properties of 5-Fluoro-7-methylthio-1H-benzimidazole. A research group at the University of California reported promising results regarding its metabolic stability and oral bioavailability in rodent models (European Journal of Pharmaceutical Sciences, 2024). The compound showed a half-life of approximately 4.5 hours and a bioavailability of 62%, making it a viable candidate for further development as an oral therapeutic agent.

Looking forward, several pharmaceutical companies have included derivatives of 5-Fluoro-7-methylthio-1H-benzimidazole in their drug discovery pipelines. Patent applications filed in 2023-2024 indicate growing commercial interest in this chemical scaffold, particularly for oncology and inflammatory disease indications. However, researchers caution that more extensive toxicology studies and clinical trials will be necessary to fully evaluate its therapeutic potential and safety profile.

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